molecular formula C18H15NO4 B5591842 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone

4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone

Cat. No. B5591842
M. Wt: 309.3 g/mol
InChI Key: IPKGNGXHPLMXAO-GXDHUFHOSA-N
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Description

4-(3-Ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a compound belonging to the class of isoxazolone derivatives. These compounds are known for their significant biological and medicinal properties and are used as intermediates in synthesizing various heterocycles.

Synthesis Analysis

The synthesis of isoxazolone derivatives typically involves a multicomponent reaction between aromatic aldehydes, β-ketoesters, and hydroxylamine under various catalysts and conditions (Laroum et al., 2019). Specifically, 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone may be synthesized using similar methods.

Molecular Structure Analysis

Isoxazolone derivatives generally exhibit interesting molecular structures with potential for various configurations and intramolecular hydrogen bonding. For instance, crystallographic studies have shown different configurations of isoxazolone molecules, such as Z and E configurations at the exocyclic C=C bond (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone derivatives are versatile in chemical transformations. For example, reactions with nucleophiles can lead to substituted isoxazolones, and oxidations result in various derivatives, showing the reactivity of these compounds (Batra et al., 1990).

Physical Properties Analysis

The physical properties of isoxazolone derivatives like 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone are influenced by their molecular structure. Factors such as intramolecular hydrogen bonding and π-π stacking interactions can affect their crystalline structure and stability (Hu & Chen, 2015).

Scientific Research Applications

Crystallographic and Theoretical Studies

A study by Brancatelli et al. (2011) examined the crystallographic and theoretical aspects of arylidene-isoxazolone compounds, focusing on their configurations and electronic structures. The research provided insights into the different configurations adopted by these molecules in the solid state, alongside density functional theory (DFT) analyses to understand their molecular geometries and electronic properties. Such studies are crucial for developing new materials with desired electronic and structural characteristics (Brancatelli et al., 2011).

Nonlinear Optical Materials

Zhang et al. (2015) highlighted the potential of isoxazolone-based crystals, including derivatives similar to 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone, in nonlinear optical applications. The study demonstrated that these compounds could generate a significant second harmonic generation effect, making them promising candidates for NLO materials (Zhang et al., 2015).

Organic Synthesis and Applications

Research has also explored the synthesis and applications of isoxazolone derivatives in various chemical transformations and biological activities. A green synthesis approach for isoxazol-5(4H)-one derivatives in water was reported by Pourmousavi et al. (2018), emphasizing the environmentally friendly methods for preparing these compounds. Such methodologies contribute to sustainable chemistry practices while expanding the utility of isoxazolone derivatives in pharmaceutical and agrochemical applications (Pourmousavi et al., 2018).

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone”. It would be interesting to see more studies on its synthesis, mechanism of action, and potential uses .

properties

IUPAC Name

(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-16-11-12(8-9-15(16)20)10-14-17(19-23-18(14)21)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKGNGXHPLMXAO-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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